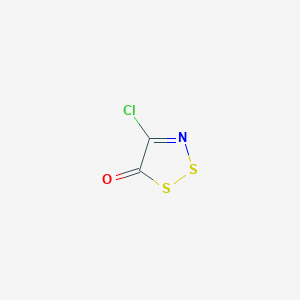

5H-1,2,3-Dithiazol-5-one, 4-chloro-

Description

Historical Development and Significance of the 1,2,3-Dithiazole Scaffold

The 1,2,3-dithiazole core, a five-membered heterocycle with two sulfur atoms and one nitrogen atom, was first synthesized in 1957. nih.govencyclopedia.pubmdpi.com Despite not being found in nature, this scaffold has demonstrated a wide array of interesting biological activities. nih.govencyclopedia.pubmdpi.com Two decades after its initial synthesis, a report highlighted its potential for antifungal and herbicidal activity. nih.govencyclopedia.pubmdpi.com

A pivotal moment in the advancement of 1,2,3-dithiazole chemistry occurred in 1985 with the synthesis of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. nih.govencyclopedia.pubrsc.org This compound, readily prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride, served as a catalyst for the field, providing a single-step precursor to the 1,2,3-dithiazole core. nih.govencyclopedia.pubrsc.org The availability of Appel's salt granted access to a multitude of 1,2,3-dithiazole derivatives and other sulfur-nitrogen heterocycles. nih.govencyclopedia.pub

Initial synthetic efforts largely concentrated on transformations at the C5 position of the dithiazole ring. nih.govencyclopedia.pub However, a key area of synthetic interest has been the limited reactivity of the C4 position, leading researchers to explore various approaches to address this, thereby expanding the chemical space of 1,2,3-dithiazoles. nih.govencyclopedia.pub The scaffold has been reported to exhibit a range of biological activities, including antifungal, antibacterial, anticancer, antiviral, and antifibrotic properties. nih.govnih.gov

Position and Importance of 4-Chloro-5H-1,2,3-Dithiazol-5-one in Heterocyclic Chemistry

4-Chloro-5H-1,2,3-dithiazol-5-one holds a significant position as a key derivative accessible from Appel's salt. nih.gov Its synthesis is commonly achieved through the reaction of Appel's salt with an oxygen nucleophile. nih.govmdpi.com Sources of oxygen for this transformation can include sodium nitrate (B79036), sulfoxides, or formic acid, which produce the ketone in good yields. nih.govmdpi.com For instance, the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with dimethyl sulfoxide (B87167) (DMSO) provides an efficient route to 4-chloro-5H-1,2,3-dithiazol-5-one. researchgate.net

The importance of this compound stems from its role as a versatile intermediate in organic synthesis. mdpi.com The planarity and considerable bond localization of its five-membered, sulfur- and nitrogen-rich heterocyclic structure have been confirmed through crystal structure analysis. mdpi.com This structural analysis also revealed a network of short intermolecular electrostatic interactions, contributing to tight solid-state packing. mdpi.com

The reactivity of 4-Chloro-5H-1,2,3-dithiazol-5-one has been explored, for example, in its reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO), which yields the corresponding piperazin-1-yl substituted product in high yield (85%). researchgate.net This demonstrates its utility as a building block for creating more complex molecular architectures.

Overview of Current Academic Research Trajectories for the Compound

Current research on 4-Chloro-5H-1,2,3-dithiazol-5-one is multifaceted, focusing on its synthetic utility and potential applications. One significant research avenue involves its use as a precursor for other heterocyclic systems. For instance, 4-substituted 5H-1,2,3-dithiazoles, including the ketone, can be converted into 1,2,5-thiadiazoles. nih.govmdpi.com

The compound also serves as a starting material for synthesizing novel derivatives with potential biological activity. Research has shown that 1,2,3-dithiazoles can be used to rapidly inhibit microbial and algae growth in industrial applications, with 4-chloro-5H-1,2,3-dithiazol-5-one showing potent antibacterial properties. nih.gov

Furthermore, the reactivity of the dithiazole ring is a subject of ongoing study. The reaction of N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with various amines is known to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to a variety of heterocyclic products. researchgate.net While the ketone itself does not undergo this specific transformation in the same manner as the imines, its reactivity at the C4 position with nucleophiles like DABCO highlights a key area of investigation for creating new functionalized dithiazoles. researchgate.net

Recent studies have also explored the reaction of Appel's salt with active methylene (B1212753) compounds like 2-(phenylsulfonyl)acetonitrile, which can yield (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, a related ylidene derivative, showcasing the continuous effort to expand the library of dithiazole-based compounds. mdpi.comsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

65573-12-8 |

|---|---|

Molecular Formula |

C2ClNOS2 |

Molecular Weight |

153.6 g/mol |

IUPAC Name |

4-chlorodithiazol-5-one |

InChI |

InChI=1S/C2ClNOS2/c3-1-2(5)6-7-4-1 |

InChI Key |

GRKFJFMXGSWQGY-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NSSC1=O)Cl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 5h 1,2,3 Dithiazol 5 One

Intrinsic Electrophilicity and Nucleophilic Attack Susceptibility

The 1,2,3-dithiazole ring system is characterized by its electrophilic nature, making it susceptible to reactions with nucleophiles. This reactivity is a key feature of its chemistry, allowing for a variety of chemical transformations. mdpi.com

Preferred Sites of Nucleophilic Attack on the 1,2,3-Dithiazole Ring (S1, S2, C5)

Nucleophilic attack on the 1,2,3-dithiazole ring can occur at several positions, primarily at the sulfur atoms (S1 and S2) and the carbon at position 5 (C5). mdpi.com The specific site of attack is influenced by the nature of the nucleophile and the substituents on the dithiazole ring. For instance, thiophilic attack by reagents like triphenylphosphine (B44618) tends to occur at the S1 position, leading to ring opening. nih.gov In many cases, nucleophilic addition to the C5 position initiates transformations. nih.govmdpi.com

The reactivity of the C4 position is also a significant aspect of 1,2,3-dithiazole chemistry. While the chlorine atom at C4 in neutral 5H-1,2,3-dithiazoles is generally less reactive towards direct nucleophilic substitution, it can be displaced through a mechanism known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure). nih.gov This pathway involves an initial nucleophilic attack on the ring, followed by ring opening and subsequent ring closure to afford the substituted product. nih.gov

Reactions with Nitrogen-Containing Nucleophiles

The reaction of 4-chloro-5H-1,2,3-dithiazol-5-one and its derivatives with a variety of nitrogen-containing nucleophiles has been extensively studied, leading to the synthesis of diverse heterocyclic compounds.

Reactivity with Primary and Secondary Alkylamines

The reactions of derivatives of 4-chloro-5H-1,2,3-dithiazol-5-one with primary and secondary alkylamines demonstrate the compound's susceptibility to nucleophilic attack and subsequent ring transformations. For example, the reaction of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with primary alkylamines results in the formation of 5-[(alkylamino)(cyano)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones in high yields. rsc.org

In contrast, reactions with secondary acyclic dialkylamines can lead to a mixture of products, including 5-(4-dialkylamino-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-diones and 6-carbamoyl-5-oxo-5H-furo[2,3-d] nih.govnih.govresearchgate.net-dithiazoles. rsc.org The reaction with cyclic secondary amines like pyrrolidine (B122466) and piperidine, however, yields methylidene-Meldrum's acid derivatives as the major products. rsc.org

These varied outcomes highlight the complex mechanistic pathways that can be operative, influenced by the structure of the amine nucleophile.

Transformations with Cyclic Diamines (e.g., Ethylenediamine (B42938), Trans-1,2-diaminocyclohexane)

Cyclic diamines react with derivatives of 4-chloro-5H-1,2,3-dithiazol-5-one to form new heterocyclic ring systems. For instance, the reaction of 5-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione with ethylenediamine and trans-1,2-diaminocyclohexane yields 5-(imidazolidin-2-ylidene)- and 5-(octahydro-2H-benzimidazol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-diones, respectively. rsc.org These reactions proceed in moderate to excellent yields and demonstrate a reliable method for the construction of these fused heterocyclic systems. rsc.org

| Diamine | Product | Yield |

| Ethylenediamine | 5-(Imidazolidin-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate to Excellent rsc.org |

| Trans-1,2-diaminocyclohexane | 5-(Octahydro-2H-benzimidazol-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Moderate to Excellent rsc.org |

Condensation Reactions with Aminoazines (e.g., Aminopyridines)

The condensation of 4,5-dichloro-1,2,3-dithiazolium chloride, a precursor to 4-chloro-5H-1,2,3-dithiazol-5-one, with aminoazines like aminopyridines has been optimized to produce N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminoazines. nih.govresearchgate.net The success of this reaction is sensitive to the choice of base and the position of the amino group on the pyridine (B92270) ring. nih.govresearchgate.net For instance, the reaction of 2-, 3-, and 4-aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride initially gave varying yields of the corresponding N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines. nih.govresearchgate.net Optimization studies found that using Hünig's base gave the highest yields for the 2- and 3-amino derivatives, while triethylamine (B128534) was optimal for the 4-amino derivative. nih.gov

The lower nucleophilicity of electron-poor aminoazines compared to primary anilines can lead to lower yields and more complex reaction mixtures. nih.gov

| Aminopyridine | Base | Yield of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamine |

| 2-Aminopyridine (B139424) | Hünig's base | 73% nih.gov |

| 3-Aminopyridine | Hünig's base | 57% nih.gov |

| 4-Aminopyridine | Et3N | 23% nih.gov |

Reactions Involving Tertiary Amines (e.g., DABCO)

The reaction of 4-chloro-5H-1,2,3-dithiazol-5-one with the tertiary amine 1,4-diazabicyclo[2.2.2]octane (DABCO) results in the formation of 4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-one in an 85% yield. nih.govresearchgate.netacs.org This reaction proceeds via an ANRORC-type mechanism. nih.govresearchgate.net The nucleophilic attack of DABCO on the dithiazole ring is proposed to be non-selective, which can lead to the formation of by-products. researchgate.net The resulting 2-chloroethyl moiety can be further modified by reaction with various nucleophiles without cleaving the 1,2,3-dithiazole ring, providing access to a range of 4-[N-(2-substituted)piperazin-1-yl]-5H-1,2,3-dithiazoles. nih.govresearchgate.net

Ring Transformation and Rearrangement Reactions

The 1,2,3-dithiazole ring is a versatile precursor that can be transformed into numerous other heterocyclic systems. mdpi.com These transformations are often driven by thermal energy or reactions with nucleophiles, leading to novel molecular scaffolds, frequently featuring a cyano group derived from the starting material. mdpi.com

Thermolysis represents a significant pathway for the rearrangement of 4-chloro-5H-1,2,3-dithiazole derivatives into fused heterocyclic systems. For instance, the thermal treatment of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines results in their conversion to 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. acs.orgucy.ac.cyresearchgate.net This reaction proceeds via an intramolecular cyclization, driven by the elimination of elemental sulfur, to form a stable, fused aromatic ring system.

Similarly, heating N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines (where n = 2, 3, or 4) leads to the formation of a mixture of thiazolopyridine-2-carbonitriles, albeit in low to moderate yields. researchgate.net These transformations highlight the utility of the dithiazole ring as a synthon for constructing complex heterocyclic frameworks. mdpi.com

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a key pathway in the reactions of 4-chloro-5H-1,2,3-dithiazole derivatives with nucleophiles. wikipedia.org This mechanism allows for nucleophilic substitution at the C4 position, which is typically unreactive towards direct substitution. nih.gov

The process is initiated by the addition of a nucleophile, often an amine, to the sulfur atom (S2) of the dithiazole ring. nih.govresearchgate.net This addition leads to the cleavage of the S-N bond and opening of the ring to form a disulfide intermediate. nih.gov Subsequent intramolecular nucleophilic attack, typically by another amine on the cyano group of the intermediate, followed by ring closure and elimination of a leaving group, generates the final product. nih.govresearchgate.net

A notable example is the reaction of N-Aryl-5H-1,2,3-dithiazol-5-imines with an excess of dialkylamines, which yields 4-aminodithiazoles. nih.gov The reaction of 4-chloro-5H-1,2,3-dithiazol-5-one and its imine derivatives with 1,4-diazabicyclo[2.2.2]octane (DABCO) also proceeds via an ANRORC-style mechanism to afford N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines in high yields. researchgate.net

An interesting variation involves the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine (B46881), which forms a disulfide intermediate. nih.gov This intermediate, upon treatment with concentrated sulfuric acid, cyclizes to form 1,2,4-dithiazines. mdpi.comnih.gov

The reactivity of 4-chloro-5H-1,2,3-dithiazol-5-one and its precursors, such as 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt), provides access to a diverse range of fused heterocyclic compounds. mdpi.comnih.gov

The synthesis of Thiazolo[5,4-f]quinazolines often utilizes Appel salt chemistry. mdpi.com For example, a multistep synthesis involving the condensation of Appel salt with an appropriate aminoanthranilonitrile derivative leads to an N-arylimino-1,2,3-dithiazole intermediate. This intermediate can then undergo copper(I)-mediated cyclization and a subsequent Dimroth rearrangement to furnish the tricyclic thiazolo[5,4-f]quinazoline scaffold. mdpi.comnih.gov These syntheses are often facilitated by microwave irradiation to improve yields and reduce reaction times. mdpi.comnih.gov

The formation of Pyrazolo[3,4-c]isothiazoles occurs from the reaction of 1H-pyrazol-5-amines with Appel salt. acs.orgucy.ac.cyresearchgate.net This reaction can yield both N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. acs.org The product distribution can be controlled by the reaction conditions; acidic media favor the formation of the dithiazolylidene amine, while basic conditions promote the formation of the pyrazolo[3,4-c]isothiazole. acs.orgresearchgate.net

| Starting Material | Reagent | Product | Key Transformation | Ref |

| N²-protected brominated aminoanthranilonitrile | 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) | Thiazolo[5,4-f]quinazolines | Condensation, Cu(I)-mediated cyclization, Dimroth rearrangement | mdpi.com |

| 1H-Pyrazol-5-amines | 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) | Pyrazolo[3,4-c]isothiazoles | Nucleophilic attack, cyclization (favored in basic conditions) | acs.orgresearchgate.net |

Pyrazolo[3,4-d]thiazoles are readily synthesized through the thermal rearrangement of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. acs.orgucy.ac.cyresearchgate.netresearchgate.net This reaction involves an intramolecular cyclization with the elimination of a sulfur atom, leading to the formation of the fused pyrazolo[3,4-d]thiazole ring system. acs.orgmdpi.com This transformation provides a direct route to these important heterocyclic compounds, which have applications in medicinal chemistry.

| Starting Material | Condition | Product | Key Transformation | Ref |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines | Thermolysis | 1H-Pyrazolo[3,4-d]thiazole-5-carbonitriles | Intramolecular cyclization, sulfur elimination | acs.orgresearchgate.netresearchgate.net |

The synthesis of Pyridothiazoles can be achieved by the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines. researchgate.net This reaction yields various heteroazine fused thiazole-2-carbonitriles. researchgate.net An alternative, higher-yielding method involves a benzyltriethylammonium iodide mediated ANRORC-style ring transformation of specific chloro-substituted N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amines. researchgate.net

The transformation of 1,2,3-dithiazoles can also lead to the formation of Pyrido[2,3-d]pyrimidines . mdpi.com While direct, high-yielding conversions from 4-chloro-5H-1,2,3-dithiazol-5-one are less commonly detailed, the general strategy involves building the pyridine and pyrimidine (B1678525) rings onto a suitable precursor derived from the dithiazole. Synthetic approaches often start from appropriately substituted aminopyridines which are then cyclized to form the fused pyrido[2,3-d]pyrimidine (B1209978) core. rsc.orgjocpr.com

| Starting Material | Condition/Reagent | Product | Key Transformation | Ref |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines | Thermolysis | Thiazolopyridine-2-carbonitriles | Intramolecular cyclization | researchgate.net |

| Chloro-substituted N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine | BnEt₃NI | Heteroazine fused thiazole-2-carbonitriles | ANRORC-style ring transformation | researchgate.net |

| 1,2,3-Dithiazole derivatives | Multistep synthesis | Pyrido[2,3-d]pyrimidines | Ring transformation | mdpi.com |

Formation of Fused Heterocyclic Systems

Access to 1,2,4-Dithiazine and 1,2,3,5-Trithiazepine Frameworks

Current research indicates that the synthesis of 1,2,4-dithiazine and 1,2,3,5-trithiazepine frameworks does not proceed directly from 4-chloro-5H-1,2,3-dithiazol-5-one. Instead, access to these heterocyclic systems is achieved through the chemical modification of the 5-position of the dithiazole ring, primarily through the formation of N-substituted imine derivatives. These derivatives then undergo subsequent ring transformation reactions.

A key strategy involves the reaction of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines with diethylamine, followed by treatment with concentrated sulfuric acid. nih.govnih.gov This two-step, one-pot process yields pyrazole-fused 1,2,4-dithiazine-3-carbonitriles as the major products, with 6H-pyrazolo[3,4-f] nih.govrsc.orgresearchgate.netresearchgate.nettrithiazepine-4-carbonitriles forming as minor products. researchgate.net The reaction proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type mechanism. nih.gov The initial nucleophilic attack by diethylamine on the dithiazole ring leads to a disulfide intermediate, which can be isolated. researchgate.net Subsequent acid-catalyzed cyclization of this intermediate leads to the formation of the dithiazine and trithiazepine frameworks. nih.govnih.gov

The general synthetic approach is outlined below:

Step 1: Formation of the Disulfide Intermediate (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amine derivatives react with a dialkylamine, such as diethylamine, which leads to the opening of the dithiazole ring and the formation of a disulfide intermediate. researchgate.net

Step 2: Acid-Catalyzed Cyclization The disulfide intermediate, upon treatment with a strong acid like concentrated sulfuric acid, undergoes intramolecular cyclization to yield the fused 1,2,4-dithiazine as the predominant product. researchgate.net

Table 1: Synthesis of Pyrazolo[3,4-e] nih.govrsc.orgresearchgate.netdithiazines and Pyrazolo[3,4-f] nih.govrsc.orgresearchgate.netresearchgate.nettrithiazepines

| Starting Material | Reagents | Major Product | Yield of Major Product (%) | Minor Product | Yield of Minor Product (%) |

|---|---|---|---|---|---|

| (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1,3-dimethyl-1H-pyrazol-5-amine | 1. Et₂NH, i-Pr₂NEt 2. conc. H₂SO₄ | 1,3-Dimethyl-5H-pyrazolo[3,4-e] nih.govrsc.orgresearchgate.netdithiazine-3-carbonitrile | 74 | 1,3-Dimethyl-6H-pyrazolo[3,4-f] nih.govrsc.orgresearchgate.netresearchgate.nettrithiazepine-4-carbonitrile | 6 |

| (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1-phenyl-1H-pyrazol-5-amine | 1. Et₂NH, i-Pr₂NEt 2. conc. H₂SO₄ | 1-Phenyl-5H-pyrazolo[3,4-e] nih.govrsc.orgresearchgate.netdithiazine-3-carbonitrile | 85 | 1-Phenyl-6H-pyrazolo[3,4-f] nih.govrsc.orgresearchgate.netresearchgate.nettrithiazepine-4-carbonitrile | 0 |

| (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5-amine | 1. Et₂NH, i-Pr₂NEt 2. conc. H₂SO₄ | 3-Methyl-1-phenyl-5H-pyrazolo[3,4-e] nih.govrsc.orgresearchgate.netdithiazine-3-carbonitrile | 79 | 3-Methyl-1-phenyl-6H-pyrazolo[3,4-f] nih.govrsc.orgresearchgate.netresearchgate.nettrithiazepine-4-carbonitrile | 4 |

Influence of Catalytic Agents and Reaction Conditions on Transformation Selectivity

The selectivity of transformations involving the 4-chloro-5H-1,2,3-dithiazole core is highly dependent on the choice of catalytic agents and reaction conditions such as temperature and the base used. While direct conversion of 4-chloro-5H-1,2,3-dithiazol-5-one to the target frameworks is not documented, the influence of these factors is evident in the synthesis of its precursors, such as N-substituted imines.

For instance, the synthesis of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines from 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) and various aminoazines is significantly affected by the choice of base. nih.gov The yields of the resulting dithiazolylimines vary depending on the specific amine base used, with triethylamine and Hünig's base often providing the best results. nih.gov

Table 2: Effect of Base on the Yield of (Z)-N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine

| Base | Yield (%) |

|---|---|

| Pyridine | 69 |

| 2,6-Lutidine | 72 |

| DABCO | 55 |

| Triethylamine (Et₃N) | 69 |

| Diisopropylethylamine (i-Pr₂NEt) | 73 |

| DBU | 58 |

| DBN | 47 |

In the subsequent conversion of the pyrazole-fused dithiazolylimines to dithiazines and trithiazepines, the acid catalyst is crucial. Concentrated sulfuric acid has been shown to be effective in promoting the cyclization of the disulfide intermediate. researchgate.net The reaction conditions for this step, such as temperature and reaction time, would be expected to influence the ratio of the dithiazine to the trithiazepine product, although detailed studies on this specific aspect are limited. The predominance of the 1,2,4-dithiazine product suggests a kinetic or thermodynamic preference for the formation of the six-membered ring over the seven-membered trithiazepine ring under the reported conditions. researchgate.net

Furthermore, the reaction of 4-chloro-5H-1,2,3-dithiazol-5-one itself with 1,4-diazabicyclo[2.2.2]octane (DABCO) in hot chlorobenzene (B131634) results in a substitution reaction at the 4-position, yielding 4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-one in 85% yield. nih.govresearchgate.net This highlights that the reactivity and the final product are highly dependent on the chosen nucleophile and reaction conditions, even when starting directly from the dithiazol-5-one.

Structural Analysis and Spectroscopic Elucidation of 4 Chloro 5h 1,2,3 Dithiazol 5 One

Crystallographic Investigations

Crystallographic studies are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For 4-chloro-5H-1,2,3-dithiazol-5-one, X-ray crystallography has been employed to elucidate its precise molecular and supramolecular architecture.

The molecular structure of 4-chloro-5H-1,2,3-dithiazol-5-one has been confirmed to be planar. univ-smb.frmdpi.comnih.gov This planarity is a significant feature of this five-membered S,N-rich heterocycle. univ-smb.frmdpi.comnih.gov The arrangement of the atoms in a single plane suggests a degree of electronic delocalization within the ring system, although studies also indicate considerable bond localization. univ-smb.frmdpi.comnih.gov

The intramolecular geometric parameters, such as bond lengths and angles, have been determined with high precision through crystallographic analysis. These parameters provide a foundational understanding of the molecule's inherent structural properties.

Table 1: Selected Intramolecular Geometrical Parameters for 4-Chloro-5H-1,2,3-dithiazol-5-one

| Parameter | Value |

| C4–C5–O Angle | 126.6(2)° |

| S1–C5–O Angle | 124.7(1)° |

| Intramolecular S···N contact | 2.597(2) Å |

Data sourced from crystallographic studies. mdpi.com

The solid-state packing of 4-chloro-5H-1,2,3-dithiazol-5-one is characterized by a high degree of efficiency, resulting in a tightly packed crystal lattice with no significant voids. univ-smb.frmdpi.comnih.gov This dense packing is primarily governed by a rich network of short intermolecular electrostatic contacts. univ-smb.frmdpi.comnih.gov The compound crystallizes in the Pbca space group, with one molecule in the asymmetric unit cell. mdpi.com The crystal packing is notably dominated by S···O and S···Cl intermolecular contacts. mdpi.com

The primary interactions include Sδ+···Oδ− and Sδ+···Clδ− contacts. univ-smb.frmdpi.comnih.gov Interestingly, while Sδ+···Nδ− interactions are often observed in related structures, they are absent in the crystal packing of 4-chloro-5H-1,2,3-dithiazol-5-one, which is attributed to the dominance of the stronger S···O and S···Cl interactions. mdpi.com

Table 2: Key Intermolecular Interactions in Crystalline 4-Chloro-5H-1,2,3-dithiazol-5-one

| Interaction Type | Distance (Å) | Angle (°) |

| S···O | 3.094(1) | ∠S–S···O, 89.53(3) |

| S···O | 3.320(1) | - |

| S···Cl | 3.427(1) | ∠S–S···Cl, 109.88(5) |

| S···Cl | 3.445(1) | ∠S–S···Cl, 140.66(6) |

Data represents the principal short intermolecular contacts observed in the crystal structure. mdpi.com

Advanced Spectroscopic Methods for Structural Characterization

While crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the vibrational and electronic properties of molecules, both in the solid state and in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the bonding within a molecule. In the context of 4-chloro-5H-1,2,3-dithiazol-5-one and related compounds, FTIR spectroscopy has been utilized to confirm the presence of key structural motifs. mdpi.com For instance, in a related derivative, (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile, FTIR spectroscopy was instrumental in identifying the cyano (C≡N) stretches. mdpi.com For 4-chloro-5H-1,2,3-dithiazol-5-one itself, characteristic vibrational modes for the C=O, C-Cl, and the dithiazole ring system would be expected in its infrared and Raman spectra, providing a spectroscopic fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of molecules in solution. For derivatives of 4-chloro-5H-1,2,3-dithiazole, 13C NMR spectroscopy has been successfully applied to identify the number and types of carbon atoms present in the molecule. mdpi.com In the case of (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile, 13C NMR confirmed the presence of one methyl resonance and six quaternary carbon resonances. mdpi.com For 4-chloro-5H-1,2,3-dithiazol-5-one, 13C NMR would be expected to show distinct signals for the two carbon atoms within the dithiazole ring, providing valuable information about their electronic environment. Proton (1H) NMR would be less informative for the parent compound due to the absence of hydrogen atoms, but is invaluable for substituted derivatives.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For 4-chloro-5H-1,2,3-dithiazol-5-one, this analysis provides definitive confirmation of its elemental composition and offers insights into the stability of the heterocyclic ring system.

The molecular formula of 4-chloro-5H-1,2,3-dithiazol-5-one has been established as C₂ClNS₂O, corresponding to a molecular weight of approximately 153.60 g/mol . mdpi.com A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum is expected to show two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass-to-charge units (m/z), with the [M+2]⁺ peak having roughly one-third the intensity of the [M]⁺ peak.

While detailed fragmentation studies specifically for 4-chloro-5H-1,2,3-dithiazol-5-one are not extensively documented in readily available literature, analysis of its close derivatives provides significant insight into the expected mass spectrometric behavior. Studies on various ylidene and imine derivatives consistently show the expected isotopic pattern for a single chlorine atom.

For instance, the mass spectrum of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile shows a sodium adduct molecular ion peak [M+Na]⁺ at m/z 339 and a corresponding [M+Na+2]⁺ isotope peak at m/z 341, with the relative intensity of the latter being about 44-45% of the former. semanticscholar.orgmdpi.com Similarly, the spectrum for (Z)-2-{(4-chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile reveals a protonated molecular ion [MH]⁺ at m/z 275 (100%) and an [MH+2]⁺ peak at m/z 277 (73%). mdpi.com Although the reported intensity for the latter is higher than the typical 33%, it confirms the presence of one chlorine atom.

| Compound | Molecular Formula | Ion Type | [M]⁺ or [M+H]⁺ or [M+Na]⁺ (m/z) | [M+2]⁺ or [M+H+2]⁺ or [M+Na+2]⁺ (m/z) | Reference |

|---|---|---|---|---|---|

| (Z)-N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine | C₇H₄ClN₃S₂ | [M]⁺ | 229 | 231 | researchgate.net |

| (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile | C₇H₃ClN₄S₃ | [MH]⁺ | 275 | 277 | mdpi.com |

| (Z)-2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile | C₁₀H₅ClN₂O₂S₃ | [M+Na]⁺ | 339 | 341 | semanticscholar.orgmdpi.com |

The fragmentation pattern of these related structures suggests that a primary and highly probable fragmentation pathway for 4-chloro-5H-1,2,3-dithiazol-5-one would be the loss of the chlorine atom. In the electron ionization (EI) mass spectrum of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine, the molecular ion peak ([M]⁺) is observed at m/z 229, and a major fragment appears at m/z 194, corresponding to the loss of a chlorine radical (³⁵Cl). researchgate.net This represents a significant fragmentation event, with the resulting fragment ion having a high relative abundance of 85%. researchgate.net Another related compound, 4-chloro-5-cyano-1,2,3-dithiazolium chloride, also shows the loss of chlorine from the molecular ion (m/z 198) to give a prominent fragment at m/z 163. nih.gov

Further fragmentation of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-2-amine leads to a base peak at m/z 78, which corresponds to the pyridyl fragment, indicating the cleavage of the bond connecting the two heterocyclic rings. researchgate.net Other observed fragments include m/z 64, which can be attributed to S₂⁺. researchgate.net Based on these analyses, a plausible fragmentation for 4-chloro-5H-1,2,3-dithiazol-5-one would involve initial loss of Cl•, followed by subsequent losses of CO, S, or other small fragments from the heterocyclic ring.

| m/z | Relative Abundance (%) | Proposed Fragment Identity | Reference |

|---|---|---|---|

| 229 | 19 | [M]⁺ (Molecular Ion) | researchgate.net |

| 194 | 85 | [M-Cl]⁺ | researchgate.net |

| 78 | 100 | [C₅H₄N]⁺ (Pyridyl fragment) | researchgate.net |

| 64 | 20 | [S₂]⁺ | researchgate.net |

Computational and Theoretical Investigations of 4 Chloro 5h 1,2,3 Dithiazol 5 One

Quantum Chemical Calculation Methodologies (e.g., DFT, MP2)

A variety of quantum chemical methods have been utilized to model the properties of 4-chloro-5H-1,2,3-dithiazol-5-one. Among the most prominent are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). mdpi.comnih.gov DFT methods, including B3LYP, BLYP, M06, mPW1PW, and PBE, have been systematically applied to this molecule. mdpi.comnih.gov These methods are chosen for their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. The MP2 method, a post-Hartree-Fock approach, is also employed to provide a higher level of theory for comparison and validation of the DFT results. mdpi.comnih.gov

Prediction and Validation of Intramolecular Geometrical Parameters

Computational methods have been used to predict the intramolecular geometrical parameters of 4-chloro-5H-1,2,3-dithiazol-5-one, which are then compared with experimental data obtained from X-ray crystallography. mdpi.com The five-membered ring of this heterocycle is planar and exhibits significant bond localization. mdpi.comnih.gov

The calculated bond lengths and angles generally show good agreement with the experimental crystal structure data, although some variations exist depending on the computational method used. For instance, the calculated bond lengths for the C=S double bond are typically around 1.61 Å. mdpi.com The bond angles around the C5 atom are influenced by steric interactions between the lone pairs of the chlorine and oxygen atoms, with the C4–C5–O angle being slightly larger than the S1–C5–O angle. mdpi.com

| Parameter | B3LYP | MP2 | Experimental (X-ray) |

|---|---|---|---|

| S1-S2 Bond Length (Å) | 2.077 | 2.081 | 2.063(1) |

| S2-N3 Bond Length (Å) | 1.641 | 1.652 | 1.624(2) |

| N3-C4 Bond Length (Å) | 1.345 | 1.348 | 1.332(2) |

| C4-C5 Bond Length (Å) | 1.463 | 1.465 | 1.472(2) |

| C5-S1 Bond Length (Å) | 1.789 | 1.792 | 1.776(2) |

| C4-Cl Bond Length (Å) | 1.714 | 1.718 | 1.701(2) |

| C5-O Bond Length (Å) | 1.201 | 1.215 | 1.198(2) |

| S1-S2-N3 Angle (°) | 96.5 | 96.3 | 96.8(1) |

| S2-N3-C4 Angle (°) | 115.2 | 115.1 | 115.8(1) |

| N3-C4-C5 Angle (°) | 113.8 | 113.9 | 114.1(1) |

| C4-C5-S1 Angle (°) | 108.7 | 108.6 | 108.2(1) |

| C5-S1-S2 Angle (°) | 95.1 | 95.3 | 94.9(1) |

Elucidation of Electron Density Profiles and Distribution

Analysis of the electron density distribution reveals a rich network of short intermolecular electrostatic interactions in the solid state. mdpi.comnih.gov These interactions, which include Sδ+…Nδ−, Sδ+…Oδ−, and Sδ+…Clδ− contacts, are well within the sum of their van der Waals radii and contribute to the tight solid-state packing of the molecule. mdpi.comnih.gov The electrophilic nature of the 1,2,3-dithiazole ring system is a key feature of its chemistry, with nucleophilic attack being a common reaction pathway. mdpi.com

Assessment of Aromaticity through Indices (e.g., Bird Index, NICS(1))

The aromaticity of the 4-chloro-5H-1,2,3-dithiazol-5-one ring has been computationally assessed using indices such as the Bird Index and Nucleus-Independent Chemical Shift (NICS(1)). mdpi.comnih.gov These calculations help to establish the degree of aromatic character of the heterocyclic ring. mdpi.comnih.gov The results from these indices, in conjunction with bond order calculations, provide a quantitative measure of the electronic delocalization within the ring system. mdpi.comnih.gov

| Index | Calculated Value |

|---|---|

| Bird Index (I5) | -3 |

| NICS(1) (ppm) | -2.0 |

Computational Probing of Reactivity and Mechanistic Interpretation

Computational methods are also instrumental in probing the reactivity of 4-chloro-5H-1,2,3-dithiazol-5-one and interpreting the mechanisms of its reactions.

Analysis of Fukui Condensed Functions for Reactive Sites

Fukui condensed functions are calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. mdpi.comnih.gov This analysis is crucial for understanding the regioselectivity of its reactions. For 1,2,3-dithiazoles in general, the S1, S2, and C5 atoms are known to be susceptible to nucleophilic attack. mdpi.com The Fukui functions provide a theoretical basis for these experimental observations, quantifying the reactivity of each atomic site.

| Atom | f- (for electrophilic attack) | f+ (for nucleophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| S1 | 0.09 | 0.21 | 0.15 |

| S2 | 0.12 | 0.18 | 0.15 |

| N3 | 0.22 | 0.05 | 0.14 |

| C4 | 0.15 | 0.14 | 0.15 |

| C5 | 0.10 | 0.25 | 0.18 |

| Cl | 0.25 | 0.08 | 0.17 |

| O | 0.07 | 0.09 | 0.08 |

Simulation of Reaction Coordinates and Transition States

While detailed simulations of reaction coordinates and transition states for specific reactions of 4-chloro-5H-1,2,3-dithiazol-5-one are not extensively reported in the primary literature, the computational frameworks employed in its study are well-suited for such investigations. These simulations would involve mapping the potential energy surface of a reaction, locating the transition state structure, and calculating the activation energy. Such studies would provide deeper mechanistic insights into its role as a useful intermediate in organic synthesis, including its transformations into other heterocyclic systems like pyrazolo[3,4-d]thiazoles and pyridothiazoles. mdpi.com

Molecular Modeling and Dynamics Studies

Based on a review of the current scientific literature, there are no specific studies available that focus on the application of Molecular Dynamics (MD) simulations for 4-chloro-5H-1,2,3-dithiazol-5-one. While MD simulations are a powerful tool for studying the dynamic behavior of molecules, this particular compound has not been the subject of such investigations in the published research.

A comprehensive search of the existing scientific literature did not yield any studies specifically detailing molecular docking of 4-chloro-5H-1,2,3-dithiazol-5-one to predict ligand-target recognition. Although molecular docking is a widely used computational technique to predict the binding orientation of a small molecule to a larger target molecule, no such research has been reported for this specific dithiazolone derivative.

Applications in Organic Synthesis and Chemical Diversification

A Versatile Intermediate for Novel Heterocyclic Compounds

4-Chloro-5H-1,2,3-dithiazol-5-one, often synthesized from the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) with oxygen nucleophiles, serves as a reactive precursor for a wide range of heterocyclic compounds. mdpi.com Its derivatives, particularly the corresponding imines and thiones, undergo a variety of transformations to yield other important heterocyclic systems.

A significant application lies in the synthesis of N-aryl-1,2,3-dithiazolimines through the reaction of the Appel salt with primary arylamines. semanticscholar.orgnih.gov These dithiazolimines are not merely stable end-products but are themselves valuable intermediates. For instance, their thermolysis can lead to the formation of benzothiazoles, benzimidazoles, and thiazolopyridines. semanticscholar.orgnih.gov

Furthermore, the reaction of the Appel salt with various aminoazines has been optimized to produce a library of [(dithiazol-ylidene)amino]azines. nih.gov These compounds can subsequently undergo ring transformation reactions. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines can yield thiazolopyridine-2-carbonitriles, demonstrating a facile two-step route to these fused heterocyclic systems from the readily available Appel salt. researchgate.net

The dithiazole ring system can also be converted into other five-membered heterocycles. Research has shown that 5H-1,2,3-dithiazol-5-ones can be transformed into 1,2,5-thiadiazol-3(2H)-ones upon treatment with primary amines. researchgate.net Similarly, derivatives of 4-chloro-5H-1,2,3-dithiazol-5-one can be converted to isothiazoles. For instance, the reaction of (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile, derived from the Appel salt, can lead to the formation of functionalized isothiazoles. semanticscholar.orgdntb.gov.ua

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 4,5-dichloro-1,2,3-dithiazolium chloride | Primary anilines, Pyridine (B92270) | N-aryl-(4-chloro-5H-1,2,3-dithiazolylidene)benzenamines | Good to Excellent | semanticscholar.org |

| 4,5-dichloro-1,2,3-dithiazolium chloride | Aminopyridines, Base (e.g., Hünig's base, Et₃N) | N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines | 23-73 | nih.gov |

| N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-3-amine derivatives | BnEt₃NI | Thiazolopyridine-2-carbonitriles | Moderate to Near Quantitative | researchgate.net |

| 5H-1,2,3-Dithiazol-5-ones | Primary aliphatic amines, Benzylamine | 1,2,5-Thiadiazole-3(2H)-ones | Not specified | researchgate.net |

| (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile | Catalytic chloride or anhydrous HCl/HBr | Isothiazole derivatives | Not specified | semanticscholar.org |

A Strategy for Expanding Chemical Space through Scaffold Modifications

The 1,2,3-dithiazole scaffold provides a robust platform for expanding chemical space, a critical endeavor in medicinal chemistry and materials science. mdpi.com By systematically modifying the core structure of 4-chloro-5H-1,2,3-dithiazol-5-one and its derivatives, researchers can generate large libraries of compounds with diverse physicochemical properties and biological activities.

One key strategy involves the substitution at the C4 and C5 positions of the dithiazole ring. The chlorine atom at the C4 position can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. A notable example is the reaction of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anilines with 1,4-diazabicyclo[2.2.2]octane (DABCO), which results in the formation of N-(4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene)anilines in high yields. acs.orgresearchgate.net This reaction introduces a piperazine (B1678402) moiety, a common pharmacophore, onto the dithiazole scaffold. The resulting 2-chloroethyl group can be further modified, providing access to a diverse set of 4-[N-(2-substituted)piperazin-1-yl]-5H-1,2,3-dithiazoles. acs.org

The synthesis of a library of thirteen [(dithiazol-ylidene)amino]azines through the reaction of the Appel salt with a range of substituted aminopyridines and related azines highlights the utility of this scaffold in generating diverse compound collections. nih.gov The study demonstrated that various substituents such as methyl, halo, cyano, and nitro groups on the azine ring were well-tolerated, showcasing the robustness of the reaction for scaffold diversification. nih.gov

The development of synthetic routes that allow for modifications at both the C4 and C5 positions has been a focus of research to fully exploit the potential of the dithiazole scaffold for chemical space exploration. mdpi.comencyclopedia.pub These approaches move beyond the initial focus on C5 transformations and enable a more comprehensive exploration of the structure-activity relationships of this heterocyclic system. mdpi.com

| Starting Scaffold | Reagent(s) | Modification | Resulting Compound Class | Yield (%) | Reference |

| N-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)anilines | DABCO, PhCl (hot) | Introduction of a piperazine moiety at C4 | N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-ylidene}anilines | 70-92 | acs.orgresearchgate.net |

| 4-Chloro-5H-1,2,3-dithiazol-5-one | DABCO, PhCl (hot) | Introduction of a piperazine moiety at C4 | 4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-one | 85 | acs.orgresearchgate.net |

| 4,5-dichloro-1,2,3-dithiazolium chloride | Substituted aminopyridines/azines, Base | Introduction of various substituted azine groups at C5 | [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines | 15-85 | researchgate.net |

Synthesis of Complex Molecular Architectures Utilizing the Dithiazole Core

The utility of 4-chloro-5H-1,2,3-dithiazol-5-one extends beyond the synthesis of simple heterocyclic systems to the construction of more complex, fused, and polycyclic molecular architectures. The inherent reactivity of the dithiazole ring allows for its use as a linchpin in multi-step synthetic sequences, enabling access to intricate molecular frameworks that would be challenging to prepare by other means.

A powerful application is the synthesis of fused heterocyclic systems through ring transformation reactions. As mentioned earlier, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridinamines provides a route to thiazolopyridines. nih.gov A more targeted approach involves the introduction of a chlorine substituent at specific positions on the pyridine ring of the starting dithiazolimine, which then directs an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) style ring transformation to afford heteroazine fused thiazole-2-carbonitriles in moderate to near quantitative yields. researchgate.net

Furthermore, the dithiazole scaffold has been employed in the synthesis of unique bicyclic systems. For example, the thermolysis of 4,4'-disubstituted-5,5'-bi(1,2,3-dithiazolylidenes) leads to the formation of isothiazolo[5,4-d]isothiazoles. nih.gov This transformation involves a significant rearrangement of the initial dithiazole units into a more complex, fused heterocyclic core.

The chemistry of 1,2,3-dithiazoles also includes transformations into other ring systems such as pyrazolo[3,4-d]thiazoles, pyrido[2,3-d]pyrimidines, and the rare pyrazolo[3,4-e] nih.govresearchgate.netresearchgate.netdithiazines and benzo[e] nih.govresearchgate.netresearchgate.netdithiazines. mdpi.com These reactions underscore the role of the dithiazole core as a versatile building block for assembling a wide variety of complex molecular architectures.

| Dithiazole Precursor | Reaction Conditions | Complex Architecture | Yield (%) | Reference |

| N-(2,6-dichloro-pyridin-3-yl)-4-chloro-5H-1,2,3-dithiazol-5-imine | BnEt₃NI, PhCl, 132 °C | 5-chlorothiazolo[5,4-b]pyridine-2-carbonitrile | Near Quantitative | researchgate.net |

| 4,4'-Dichloro-5,5'-bi(1,2,3-dithiazolylidene) | Thermolysis | 3,6-dichloroisothiazolo[5,4-d]isothiazole | Low to High | nih.gov |

| (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines | 1. Diethylamine (B46881) 2. H₂SO₄ | 1,2,4-Dithiazines | Good | nih.gov |

Molecular Mechanisms of Biological Activity Associated with 1,2,3 Dithiazoles

Proposed General Mechanisms of Action at the Molecular Level

The foundational mechanism for the biological activity of 1,2,3-dithiazoles involves the opening of the heterocyclic ring. nih.gov This process is typically initiated by a nucleophile, which attacks one of the sulfur atoms of the dithiazole ring. mdpi.com

A prominent hypothesis suggests that the thiol group of cysteine residues in proteins is a key biological nucleophile that initiates the ring-opening process. The thiolate anion (R-S⁻), being a potent nucleophile, attacks the S2 sulfur of the 1,2,3-dithiazole ring. nih.govyoutube.com This attack leads to the cleavage of the S-S bond, resulting in a linear disulfide intermediate. This reactivity is central to the interaction of these compounds with proteins. The electrostatic environment surrounding the cysteine thiol can significantly influence its reactivity, with nearby positive charges lowering the pKa of the thiol group and promoting the formation of the more reactive thiolate species. nih.gov

Interactions with Specific Biomolecular Targets

The general mechanism of nucleophilic attack and protein modification manifests in the specific inhibition of various biological targets by 1,2,3-dithiazole derivatives.

A significant antiviral mechanism of 1,2,3-dithiazoles is their ability to act as zinc abstractors, targeting viral nucleocapsid proteins. nih.gov Retroviral nucleocapsid proteins, such as those from Feline Immunodeficiency Virus (FIV) and HIV-1, contain "zinc finger" domains where a zinc ion is coordinated by cysteine and sometimes histidine residues. nih.govnih.gov These domains are crucial for viral RNA packaging and replication. nih.gov

The proposed mechanism suggests that the 1,2,3-dithiazole compound first interacts with the zinc-coordinating cysteine thiols. nih.gov A thiol-disulfide exchange reaction occurs, leading to the formation of a transient disulfide intermediate between the compound and a cysteine residue. nih.gov This initial interaction disrupts the zinc coordination sphere. A subsequent intramolecular reaction then forms a disulfide bond between two cysteine residues of the protein, leading to the ejection of the zinc ion (Zn²⁺). nih.gov The loss of zinc and the formation of an unnatural disulfide bond inactivates the nucleocapsid protein, thereby inhibiting viral replication. nih.govnih.gov A library of 5-substituted 1,2,3-dithiazole derivatives has shown nanomolar activity against FIV, highlighting the potential of this chemical class as antiviral agents. nih.gov

Certain 1,2,3-dithiazole compounds have been identified as inhibitors of specific amino acid transporters that are overexpressed in cancer cells. nih.govmdpi.com These transporters, such as L-type amino acid transporter 1 (LAT1) and alanine-serine-cysteine transporter 2 (ASCT2), are vital for the high metabolic rate of tumor cells, supplying them with essential amino acids like leucine (B10760876) and glutamine. mdpi.commdpi.comelifesciences.org

The inhibition of these transporters by 1,2,3-dithiazoles is thought to occur via the covalent modification of cysteine residues crucial for transporter function. nih.gov For instance, a screening of over fifty 1,2,3-dithiazoles identified inhibitors of the LAT1 transporter. nih.gov Similarly, these compounds are known to inhibit ASCT2. mdpi.com By blocking these transporters, the compounds starve cancer cells of necessary amino acids, which in turn can suppress critical growth signaling pathways like mTORC1 and ultimately inhibit tumor growth. mdpi.comnih.gov While the exact functional coupling between ASCT2 and LAT1 may vary across cancer types, targeting these transporters remains a promising anti-cancer strategy. nih.gov

Structure-Activity Relationship (SAR) Studies Focused on Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of 1,2,3-dithiazole derivatives and for understanding their mechanism of action. nih.gov Research has shown that the nature of the substituent at the C5 position of the dithiazole ring significantly influences biological activity. For example, in the context of antifungal activity, halogenated N-aryl-5H-1,2,3-dithiazol-5-imine analogues showed high efficacy. nih.gov Specifically, a (Z)-4-chloro-N-(4-chloro-2-methylphenyl)-5H-1,2,3-dithiazol-5-imine provided 100% protection against powdery mildew at 250 ppm. nih.gov

SAR studies on antiviral 1,2,3-dithiazoles targeting the FIV nucleocapsid protein revealed that diverse derivatives, including 5-thieno, 5-oxo, and 5-imino compounds, could exhibit potent activity. nih.gov This suggests that while the dithiazole core is essential for the zinc ejection mechanism, modifications at the C5 position can be tailored to improve potency and pharmacokinetic properties. nih.govnih.gov Similarly, for the inhibition of amino acid transporters, the specific substitutions on the dithiazole ring determine the compound's potency and selectivity towards transporters like LAT1 or ASCT2. nih.gov These studies underscore that the biological effect is not solely dependent on the dithiazole ring itself but on a combination of its inherent reactivity and the properties conferred by its substituents. mdpi.comrsc.org

Future Research Directions and Unexplored Avenues for 4 Chloro 5h 1,2,3 Dithiazol 5 One

Development of Innovative Synthetic Routes and Methodologies

The predominant method for synthesizing 4-chloro-5H-1,2,3-dithiazol-5-one involves the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt, with various oxygen nucleophiles such as sodium nitrite, sulfoxides, or formic acid. mdpi.com Appel's salt itself is typically prepared from chloroacetonitrile (B46850) and disulfur (B1233692) dichloride. mdpi.com While this route is effective, it presents opportunities for innovation, particularly in addressing the limitations of Appel's salt chemistry and exploring alternative precursors.

Future research could focus on:

One-Pot Procedures: Developing one-pot syntheses from readily available starting materials that bypass the isolation of the moisture-sensitive Appel's salt could enhance efficiency and safety. Stirring Appel's salt in wet acetonitrile (B52724) has been shown to lead to degradation, forming a mixture of products including the dithiazol-5-one, indicating its sensitivity. mdpi.com

Alternative Dithiazole Precursors: A promising alternative to Appel's salt involves the reaction of oximes with disulfur dichloride. encyclopedia.pub For instance, acetophenone (B1666503) oximes react with disulfur dichloride to yield dithiazolium chlorides, which can then be converted to the corresponding ketone. encyclopedia.pub Research into the scope and limitations of this methodology for the direct synthesis of 4-chloro-5H-1,2,3-dithiazol-5-one could yield more robust and versatile synthetic strategies.

Addressing Substrate Scope Limitations: The synthesis of derivatives using Appel's salt can be challenging with certain substrates. For example, reactions with electron-poor or sterically hindered amines, such as 4-aminopyridine, often result in very low yields due to the reduced nucleophilicity of the amine, leading to complex reaction mixtures. encyclopedia.pubnih.govnih.gov Developing new catalytic systems or reaction conditions that can overcome these limitations is a critical area for future investigation. An alternative approach using N-aryl-S,S-dimethylsulfimides to form related dithiazolimines without the need for a base has been demonstrated, though it is limited by the stability of the sulfimide (B8482401) reagents. nih.gov

| Precursor | Reagent(s) | Product | Potential Research Focus |

| 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | NaNO₃, Formic acid, or Sulfoxides | 4-Chloro-5H-1,2,3-dithiazol-5-one | Development of one-pot procedures; improving tolerance to moisture. |

| Acetophenone oximes | S₂Cl₂ | 4-Aryl-5-chloro-1,2,3-dithiazolium chloride | Adaptation for the synthesis of the title compound; exploring substrate scope. |

| Chloroacetonitrile | S₂Cl₂ | 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel's salt) | Greener and more efficient synthesis of the key precursor. |

Deeper Mechanistic Understanding of Complex Transformations

The reactivity of the 4-chloro-5H-1,2,3-dithiazole scaffold involves intriguing and complex mechanistic pathways that are not yet fully understood. The substitution of the relatively unreactive chlorine atom at the C4 position is a key transformation that warrants deeper investigation.

Future mechanistic studies should aim to:

Elucidate the ANRORC Mechanism: The substitution of the C4-chloride on the 1,2,3-dithiazole ring is proposed to occur via an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. encyclopedia.pubnih.gov This pathway is exemplified by the reaction of 4-chloro-5H-1,2,3-dithiazol-5-one with 1,4-diazabicyclo[2.2.2]octane (DABCO), which yields 4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-one in 85% yield. researchgate.netnih.gov The proposed mechanism involves nucleophilic attack by DABCO at the C4 position, followed by ring opening and subsequent ring closure. Detailed kinetic and computational studies are needed to provide concrete evidence for the proposed intermediates and transition states in this specific reaction.

Investigate Ring Transformation Pathways: 1,2,3-dithiazoles are known to undergo various ring transformations into other heterocyclic systems. nih.govsemanticscholar.org These reactions typically initiate with a nucleophile-assisted ring opening at a sulfur atom to form disulfide intermediates, which can then react further. mdpi.comnih.gov Understanding how the C5-oxo group influences these pathways compared to C5-imino or C5-thiono analogues is crucial. For example, the reaction of related dithiazoles with primary amines can lead to 1,2,5-thiadiazoles through a mechanism involving amine addition at C5, ring opening, and recyclization. mdpi.com Investigating similar transformations for the title compound could reveal novel synthetic routes to other heterocycles.

Proposed General Mechanisms for Dithiazole Transformations. mdpi.com

graph TD A[Nucleophilic Attack at S or C5] --> B{Ring-Opened Disulfide Intermediate}; B --> C[Intramolecular Cyclization]; B --> D[Intermolecular Reaction]; C --> E[New Heterocyclic System]; D --> F[Functionalized Acyclic Product];

Exploration of Novel Chemical Reactions and Applications

While the fundamental reactivity of 4-chloro-5H-1,2,3-dithiazol-5-one is beginning to be explored, its full synthetic potential and range of applications remain largely untapped. The broader class of 1,2,3-dithiazoles exhibits a wide spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties. nih.govsemanticscholar.org

Future work in this area should include:

Expansion of Nucleophilic Substitution Reactions: The successful reaction with DABCO suggests that other nitrogen, carbon, and sulfur nucleophiles could be employed to create a diverse library of C4-substituted dithiazolones. researchgate.netnih.gov The resulting products, such as the N-(2-chloroethyl)piperazine derivative, can serve as platforms for further functionalization. researchgate.netnih.gov

Cycloaddition Reactions: The reactivity of the dithiazole ring as a partner in cycloaddition reactions is an underexplored area. Related 1,4,2-dithiazole-5-thiones have been shown to act as either 2-atom or 3-atom components in [3+2] cycloadditions. rsc.org Investigating whether 4-chloro-5H-1,2,3-dithiazol-5-one can participate in Diels-Alder or other cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.

Biological Screening and Application Development: 4-Chloro-5H-1,2,3-dithiazol-5-one has been identified as having potent antibacterial properties. mdpi.com A comprehensive screening against a wider range of bacterial and fungal pathogens is warranted. Furthermore, given that N-aryl-1,2,3-dithiazolimines act as inhibitors of serine protease-related enzymes, investigating the inhibitory potential of the title compound and its derivatives is a logical next step. nih.govresearchgate.net Its potential application as a biocide in industrial materials like coatings and textiles, similar to other dithiazoles, should also be explored. mdpi.com

Advanced Computational Design and Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to complement experimental work by providing deep insights into molecular properties and reaction mechanisms. A computational study on 4-chloro-5H-1,2,3-dithiazol-5-one has already analyzed its geometry and electronic structure, providing a solid foundation for future work. mdpi.com

Future computational efforts should be directed towards:

Predicting Site Selectivity: The 1,2,3-dithiazole ring has multiple potential sites for nucleophilic attack (S1, S2, C4, C5). mdpi.com Using computational tools like Fukui condensed functions, which has been applied to the title compound, researchers can predict the most likely sites of attack for various types of nucleophiles. mdpi.com This can guide experimental design and help rationalize observed product distributions.

Modeling Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of proposed reaction pathways, such as the ANRORC mechanism for C4-substitution or various ring transformations. researchgate.netrsc.org By calculating the energies of intermediates and transition states, researchers can determine the most favorable mechanistic routes and predict reaction barriers, offering a deeper understanding than can be achieved through experiments alone.

Designing Novel Derivatives: Computational methods can be employed to design new derivatives of 4-chloro-5H-1,2,3-dithiazol-5-one with enhanced properties. For example, by modeling the interaction of dithiazole derivatives with the active site of a target enzyme, new compounds with potentially greater biological activity can be designed in silico before being synthesized in the lab. mdpi.comresearchgate.net Similarly, properties relevant to materials science, such as electronic and photophysical properties, can be predicted to guide the development of novel organic materials. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-5H-1,2,3-dithiazol-5-one, and how are reaction conditions optimized?

The primary synthetic route involves 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) as a precursor, prepared from chloroacetonitrile and disulfur dichloride. Reaction optimization includes refluxing in polar aprotic solvents (e.g., DMSO) and controlling stoichiometry to minimize side products. Yield improvements (e.g., 65% in related syntheses) are achieved through stepwise cooling and crystallization from ethanol-water mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography to resolve planar geometry and bond localization in the dithiazole ring.

- 1H-NMR for tracking substituent effects (e.g., chemical shifts for chloro and carbonyl groups).

- IR spectroscopy to confirm C=O or C=S stretching vibrations. Solid-state packing analysis via X-ray reveals intermolecular S···N/O/Cl interactions within van der Waals radii .

Q. What are the typical reactivity patterns of 4-chloro-5H-1,2,3-dithiazol-5-one with nucleophiles?

Nucleophilic attack occurs preferentially at the S1, S2, or C5 positions. For example, reactions with activated methylene compounds (e.g., sulfonyl acetonitriles) yield cyano-substituted isothiazoles or dithiazole-acetonitrile adducts. Solvent choice (e.g., ethanol for reflux) and reaction time (2–18 hours) influence product distribution .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Standard assays include:

- Antibacterial screening via agar dilution methods against Gram-positive/negative strains.

- Antiviral testing using cell-based models (e.g., plaque reduction assays).

- Dose-response studies to determine IC50 values, with controls for cytotoxicity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of electronic structure and aromaticity?

Density functional theory (DFT) calculations (B3LYP, MP2) quantify bond orders, Fukui functions (for electrophilic/nucleophilic sites), and nucleus-independent chemical shifts (NICS) to assess aromaticity. These models corroborate experimental data, such as planar geometry and bond delocalization, and predict reactivity trends .

Q. What methodologies resolve contradictions in reported reaction outcomes, such as competing nucleophilic attack sites?

Mechanistic studies using isotopic labeling (e.g., deuterated solvents) or in-situ NMR monitoring clarify reaction pathways. For example, kinetic vs. thermodynamic control in acetonitrile adduct formation can be distinguished by varying temperature and nucleophile concentration .

Q. How are polymorphic forms of 4-chloro-5H-1,2,3-dithiazole derivatives characterized, and what implications do they have?

Polymorphs (e.g., dithiazole-5-one vs. thione) are identified via X-ray diffraction and differential scanning calorimetry (DSC). Their distinct solid-state packing (e.g., Sδ+···Clδ− vs. Sδ+···Sδ− interactions) influence solubility and bioavailability, critical for pharmaceutical applications .

Q. What experimental designs study the compound’s transformation into fused heterocycles (e.g., pyridothiazoles)?

Stepwise functionalization involves:

Q. How are intermolecular interactions in solid-state packing quantified, and what tools validate these models?

CrystalExplorer or Mercury software analyzes close contacts (e.g., S···N/O < 3.3 Å) and Hirshfeld surfaces. Electrostatic potential maps from DFT align with crystallographic data to rationalize packing efficiency and stability .

Q. What strategies improve synthetic yields in large-scale preparations while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.